>100‑Fold Gain in Antiplasmodial Potency and Therapeutic Index of 166 Versus Parent Dibenzylideneacetone
In a direct within‑study comparison, the 3,4‑dimethoxyphenyl‑substituted analogue (A9) inhibits chloroquine‑sensitive P. falciparum 3D7 with an IC₅₀ of 1.97 µM; the parent dibenzylideneacetone (A1) requires 213.41 µM [1]. The 108‑fold potency improvement is accompanied by a therapeutic index of 166 (HeLa cytotoxicity IC₅₀ / antiplasmodial IC₅₀) for A9, whereas A1 lacks a reported selectivity window [1]. Against chloroquine‑resistant field isolate RKL9, A9 retains activity (IC₅₀ = 1.69 µM), demonstrating resistance‑independent performance [1].
| Evidence Dimension | Antiplasmodial potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀ (3D7) = 1.97 µM; IC₅₀ (RKL9) = 1.69 µM; Therapeutic Index = 166 (HeLa) |
| Comparator Or Baseline | Unsubstituted dibenzylideneacetone (A1): IC₅₀ (3D7) = 213.41 µM; Therapeutic Index not reported |
| Quantified Difference | ~108‑fold lower IC₅₀ against 3D7; at least 166‑fold selectivity window absent in comparator |
| Conditions | SYBR‑Green‑I fluorescence assay on blood‑stage P. falciparum (strains 3D7, RKL9); cytotoxicity by MTT on HeLa cells |
Why This Matters
Procurement decisions for antimalarial discovery programs should prioritize this analogue because its combination of sub‑micromolar potency and high selectivity has been experimentally validated and is not provided by the unsubstituted parent scaffold.
- [1] Aher, R. B., Wanare, G., Kawathekar, N., Kumar, R. R., Kaushik, N. K., Sahal, D. & Chauhan, V. S. (2011). Dibenzylideneacetone analogues as novel Plasmodium falciparum inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3034–3036. https://doi.org/10.1016/j.bmcl.2011.03.037 View Source
